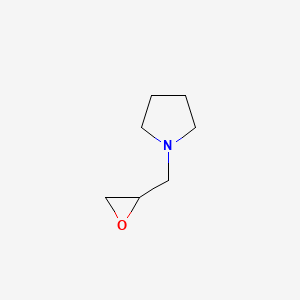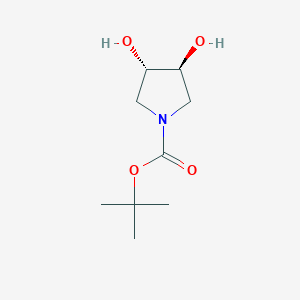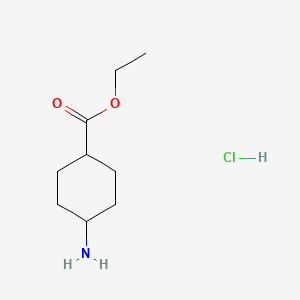
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride” is a derivative of cyclohexanecarboxylic acid. It has a CAS Number of 2084-28-8 and a molecular weight of 207.7 . It is generally used as an intermediate in pharmaceutical and chemical research .
Synthesis Analysis
The synthesis of related cyclohexanecarboxylate derivatives has been described in the literature. For instance, a concise synthesis of a very late antigen-4 (VLA-4) antagonist involved the key intermediate ethyl trans- [ (4S)-methoxy- (2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate, which was obtained through a reductive etherification reaction . This synthesis was achieved in six steps with a 38% overall yield from commercially available materials .
Molecular Structure Analysis
The molecular structure of “trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride” has been extensively studied. The InChI code is 1S/C9H17NO2.ClH/c1-2-12-9 (11)7-3-5-8 (10)6-4-7;/h7-8H,2-6,10H2,1H3;1H . The Canonical SMILES is CCOC (=O)C1CCC (CC1)N.Cl .
Chemical Reactions Analysis
Cyclohexanecarboxylate derivatives undergo various chemical reactions that are essential for their transformation into biologically active molecules. The synthesis of antidotes for anticholinesterase poisoning involved the conversion of trans-2-aminocyclohexanols into their corresponding hydrochloride salts . Additionally, the preparation of trans-4- (6-substituted-9-purinyl)cyclohexylcarbinols involved condensation and ring closure reactions, demonstrating the reactivity of the amino group on the cyclohexane ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride” are influenced by its molecular structure. It has a molecular weight of 207.70 g/mol . The compound is solid at room temperature .
Wissenschaftliche Forschungsanwendungen
-
Pharmacology
- The compound “trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride” is a derivative of cyclohexanecarboxylic acid, which is a key structural motif in various pharmacologically active compounds.
- The trans configuration indicates that substituents are on opposite sides of the cyclohexane ring, which can significantly affect the compound’s biological activity and physical properties.
-
Medicinal Chemistry
- The synthesis of related cyclohexanecarboxylate derivatives has been described in the literature.
- For instance, a concise synthesis of a very late antigen-4 (VLA-4) antagonist involved the key intermediate ethyl trans- [ (4S)-methoxy- (2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate, which was obtained through a reductive etherification reaction.
- This synthesis was achieved in six steps with a 38% overall yield from commercially available materials.
-
Molecular Structure Analysis
- The molecular structure of cyclohexanecarboxylate derivatives has been extensively studied.
- For example, the crystal and molecular structures of a related anti-ulcer agent were determined by X-ray analysis, revealing a rigid bent-rod-like conformation and dimerization through hydrogen bonding.
-
Chemical Reactions Analysis
- Cyclohexanecarboxylate derivatives undergo various chemical reactions that are essential for their transformation into biologically active molecules.
- The synthesis of antidotes for anticholinesterase poisoning involved the conversion of trans-2-aminocyclohexanols into their corresponding hydrochloride salts.
-
Neurology
-
Adenosine Receptors
-
Sleep Research
-
Chemical Synthesis
-
Adenosine Receptors
-
Sleep Research
-
Chemical Synthesis
Safety And Hazards
The safety information for “trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to store the compound in a cool, dry place in a tightly closed container .
Eigenschaften
IUPAC Name |
ethyl 4-aminocyclohexane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVSMFHQPMRMLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | |
CAS RN |
90950-09-7, 2084-28-8 |
Source


|
| Record name | 90950-09-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, hydrochloride (1:1), trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

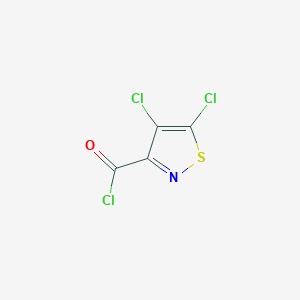
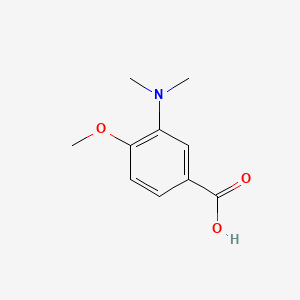

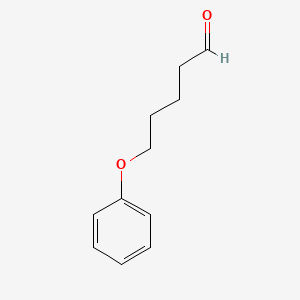


![4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1314368.png)
